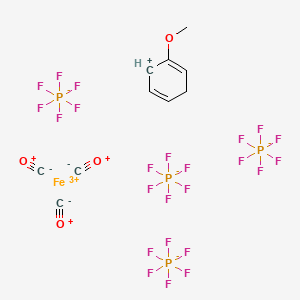
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate is a coordination compound with the empirical formula C10H9FeO4 · PF6. It is known for its unique structure, where an iron atom is coordinated to a 2-methoxycyclohexadienylium ligand and three carbonyl groups. This compound is often used in various chemical reactions and research applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate typically involves the reaction of iron pentacarbonyl with 2-methoxycyclohexadienylium hexafluorophosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful handling of reagents and strict adherence to safety protocols due to the reactivity of the intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions: Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted with other ligands under specific conditions.
Oxidation and Reduction Reactions: The iron center can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions are typically carried out in an inert atmosphere at low temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine or amine complexes, while oxidation reactions may produce iron(III) complexes .
Wissenschaftliche Forschungsanwendungen
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydrogenation reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a precursor for other coordination compounds.
Wirkmechanismus
The mechanism of action of Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate involves the coordination of the iron center to various ligands, which can alter the electronic and steric properties of the compound. This coordination can facilitate various chemical reactions, including catalysis and ligand exchange. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron center .
Vergleich Mit ähnlichen Verbindungen
- Tricarbonyl(cyclohexadienylium)iron hexafluorophosphate
- Tricarbonyl(2-methylcyclohexadienylium)iron hexafluorophosphate
- Tricarbonyl(2-ethoxycyclohexadienylium)iron hexafluorophosphate
Comparison: Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate is unique due to the presence of the methoxy group, which can influence the compound’s reactivity and stability. Compared to its analogs, the methoxy group can provide different electronic effects, making it more suitable for specific applications in catalysis and organic synthesis .
Eigenschaften
Molekularformel |
C10H9F24FeO4P4 |
|---|---|
Molekulargewicht |
828.88 g/mol |
IUPAC-Name |
carbon monoxide;iron(3+);1-methoxycyclohexa-1,4-diene;tetrahexafluorophosphate |
InChI |
InChI=1S/C7H9O.3CO.4F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;4*1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;;;;/q+1;;;;4*-1;+3 |
InChI-Schlüssel |
VQHVJKNUYMNMDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CCC=C[CH+]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
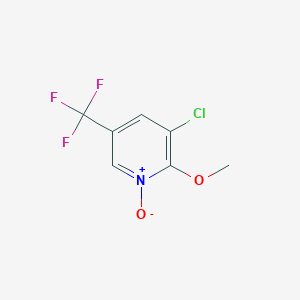

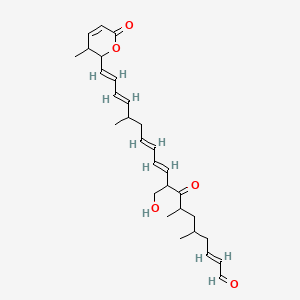
![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
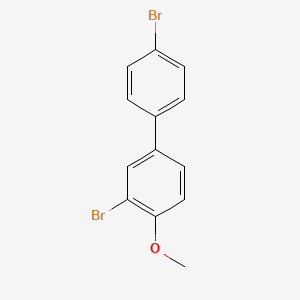
![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

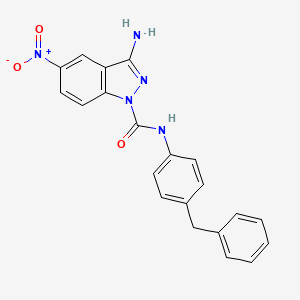



![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)

